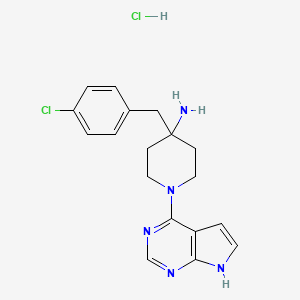

CCT128930 hydrochloride

Description

BenchChem offers high-quality CCT128930 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCT128930 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5.ClH/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17;/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLOSUNRPFWODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT128930 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT, with particular selectivity for the AKT2 isoform.[1][2] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] This technical guide provides a comprehensive overview of CCT128930 hydrochloride's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its effects on cellular signaling pathways. Recent findings have also identified CCT128930 as a potent antagonist of the TRPM7 channel, adding another dimension to its pharmacological profile.[3]

Core Mechanism of Action: AKT Inhibition

The primary mechanism of action of CCT128930 is the competitive inhibition of ATP at the kinase domain of AKT.[1][2] AKT is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][4] This pathway is frequently hyperactivated in many human cancers.[4]

By binding to the ATP pocket of AKT, CCT128930 prevents the phosphorylation of AKT's downstream substrates, thereby inhibiting the propagation of survival and growth signals.[2] This selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference (Met282 in AKT).[2][5][6]

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by upstream signals, such as growth factors, which activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[4] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. CCT128930's intervention at the level of AKT effectively blocks these downstream effects.

Quantitative Data Summary

The inhibitory activity of CCT128930 has been quantified in both biochemical (cell-free) and cell-based assays.

Biochemical Inhibitory Potency

| Target Kinase | IC₅₀ (nM) | Selectivity vs. AKT2 |

| AKT2 | 6 | - |

| p70S6K | 120 | 20-fold |

| PKA | 168 | 28-fold |

| Data sourced from multiple references.[5][7][8][9] |

Anti-proliferative Activity (Cell-Based)

CCT128930 demonstrates marked anti-proliferative activity, particularly in cancer cell lines with a PTEN-deficient background, which leads to hyperactivation of the AKT pathway.

| Cell Line | Cancer Type | PTEN Status | GI₅₀ Value (µM) |

| LNCaP | Prostate Cancer | Deficient | 0.35 |

| PC3 | Prostate Cancer | Deficient | 1.9 |

| U87MG | Glioblastoma | Deficient | 6.3 |

| Data sourced from multiple references.[4][7][8][9] |

Cellular and In Vivo Effects

Inhibition of AKT by CCT128930 hydrochloride leads to several downstream cellular consequences and demonstrates anti-tumor effects in vivo.

Cell Cycle Arrest

Treatment with CCT128930 causes a G1 phase cell cycle arrest.[2][4][7] For instance, in PTEN-null U87MG glioblastoma cells, treatment resulted in an increase in the G0/G1 phase cell population from 43.6% to 64.8% after 24 hours.[4][5] This arrest is associated with the downregulation of cell cycle proteins like cyclin D1 and Cdc25A, and the upregulation of p21, p27, and p53.[5]

Induction of DNA Damage and Apoptosis

At higher concentrations, CCT128930 can induce a DNA damage response, characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[5] This can ultimately trigger apoptosis, as evidenced by the activation of caspase-3, caspase-9, and PARP.[5]

In Vivo Antitumor Activity

CCT128930 has shown significant antitumor effects in preclinical xenograft models.[2][4][7]

-

U87MG Glioblastoma Xenografts: At a dose of 25 mg/kg administered intraperitoneally (i.p.), CCT128930 resulted in a treated:control (T/C) ratio of 48% on day 12.[7]

-

BT474 Breast Cancer Xenografts: In this HER2-positive, PIK3CA-mutant model, a 40 mg/kg i.p. dose led to complete growth arrest and a T/C ratio of 29% on day 22.[7]

Pharmacokinetics

Pharmacokinetic studies have shown that CCT128930 can achieve active concentrations in vivo.[2][7] After intravenous (i.v.) administration, it reaches a peak plasma concentration of 6.4 μM, though it has a relatively short half-life and rapid clearance.[7] Oral bioavailability is lower, with i.p. administration being more effective for preclinical studies.[7]

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for assays commonly used to characterize the activity of CCT128930.

Protocol 1: Cell Proliferation (SRB) Assay

This protocol details the methodology for determining the effect of CCT128930 on the proliferation of cancer cells using a sulforhodamine B (SRB) assay, which measures cell density based on total protein content.

Materials and Reagents:

-

Selected cancer cell line (e.g., U87MG, PC3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CCT128930 hydrochloride (stock solution in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, unbuffered)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24-36 hours to ensure exponential growth.[7]

-

Compound Treatment: Prepare serial dilutions of CCT128930 in complete growth medium. Replace the existing medium with 100 µL of the CCT128930 dilutions or a vehicle control (containing the same final DMSO concentration).

-

Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

Cell Fixation: Gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.[7]

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[7] Allow the plates to air dry completely.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[7] Read the optical density (OD) on a microplate reader at a wavelength of approximately 490-530 nm.[7][10]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for AKT Pathway Inhibition

This protocol is used to verify that CCT128930 inhibits the phosphorylation of AKT and its downstream substrates.

Materials and Reagents:

-

Selected cancer cell line

-

CCT128930 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-GSK3β (Ser9)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once attached, treat them with CCT128930 at desired concentrations and time points (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Detection: Visualize the protein bands using an ECL detection system.[10]

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, assessing the inhibitory effect of CCT128930.

Additional Pharmacological Activity: TRPM7 Antagonism

More recent research has identified CCT128930 as a novel and potent antagonist of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] TRPM7 is a major component of magnesium uptake in mammalian cells.[3] The inhibitory effect of CCT128930 on TRPM7 is independent of intracellular magnesium, with IC₅₀ values of 0.86 µM (in the absence of Mg²⁺) and 0.63 µM (in the presence of 300 µM Mg²⁺).[3] This finding suggests that CCT128930 may have broader biological effects than just AKT inhibition, a factor to consider in experimental design and data interpretation.

Conclusion

CCT128930 hydrochloride is a well-characterized, potent, and selective ATP-competitive inhibitor of AKT, with demonstrated anti-proliferative and antitumor activity in preclinical models. Its mechanism of action through the blockade of the critical PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research. The provided experimental protocols offer a foundation for the reproducible investigation of this compound. Furthermore, its newly discovered role as a TRPM7 antagonist opens new avenues for research into its pharmacological effects. This guide serves as a comprehensive resource for scientists and researchers utilizing CCT128930 in their preclinical studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCT128930 is a novel and potent antagonist of TRPM7 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. CCT128930 hydrochloride | PKA | Akt | Autophagy | mTOR | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

CCT128930 Hydrochloride: A Technical Whitepaper on its Preclinical Applications and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular potency for the AKT2 isoform.[1][2][3] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines and has shown antitumor efficacy in in vivo preclinical models.[3][4][5] Its mechanism of action centers on the disruption of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[3][5][6] This document provides a comprehensive technical overview of CCT128930 hydrochloride, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Core Mechanism of Action: AKT Inhibition

CCT128930 acts as an ATP-competitive inhibitor, targeting the kinase domain of AKT.[4][7] This mode of action prevents the phosphorylation of AKT's downstream substrates, thereby impeding the signal transduction cascade that promotes cell survival, growth, and proliferation.[4][6] The selectivity of CCT128930 for AKT over other closely related kinases, such as protein kinase A (PKA), is achieved by exploiting a single amino acid difference in the kinase domain.[4][7][8]

The primary consequence of AKT inhibition by CCT128930 is the induction of cell cycle arrest, primarily at the G1 phase.[1][4][8] This is accompanied by the downregulation of key cell cycle proteins like cyclin D1 and Cdc25A, and the upregulation of cell cycle inhibitors such as p21, p27, and p53.[1][8] Furthermore, inhibition of the AKT pathway by CCT128930 can trigger apoptosis, evidenced by the activation of caspase-3, caspase-9, and PARP.[1][8] The compound has also been shown to induce autophagy and a DNA damage response in certain cell lines.[1][8][9]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of CCT128930 hydrochloride across various assays and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| AKT2 | 6 | Cell-free |

| p70S6K | 120 | Cell-free |

| PKA | 168 | Cell-free |

Data sourced from multiple studies, indicating high selectivity for AKT2.[1][2][8]

Table 2: In Vitro Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| U87MG | Glioblastoma | Null | 6.3 |

| LNCaP | Prostate Cancer | Deficient | 0.35 |

| PC3 | Prostate Cancer | Deficient | 1.9 |

These cell lines are known to have a dysregulated PI3K/AKT pathway.[4][8][10]

Signaling Pathway Inhibition

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by CCT128930.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments used in the preclinical evaluation of CCT128930.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay determines the anti-proliferative activity of CCT128930.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth during the experiment and allow them to attach for 24-36 hours.[10]

-

Compound Treatment: Treat cells with a range of concentrations of CCT128930 hydrochloride (e.g., 0-20 µM) for a specified duration (e.g., 96 hours).[8][10]

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water to remove TCA.

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[10]

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10]

-

Solubilization: Air dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution (pH 10.5) for 5-10 minutes on a shaker.[10]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Phospho-protein Analysis

This method is used to assess the inhibition of AKT and its downstream targets.

-

Cell Lysis: Treat cells with CCT128930 for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total GSK3β, phospho-GSK3β (Ser9), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of CCT128930.

Conclusion

CCT128930 hydrochloride is a well-characterized, potent, and selective inhibitor of AKT that has demonstrated significant preclinical anti-cancer activity.[4][7] Its ability to modulate the PI3K/AKT/mTOR signaling pathway leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][4][8] The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of oncology and drug development who are investigating the therapeutic potential of AKT inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic utility of CCT128930 in various cancer types.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

CCT128930 Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] The discovery of CCT128930 hydrochloride represents a significant advancement in the development of targeted cancer therapeutics due to the central role of the PI3K/AKT/mTOR signaling pathway in promoting cell survival, proliferation, and resistance to apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a plausible synthesis of CCT128930 hydrochloride, tailored for professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

CCT128930 was identified through fragment and structure-based drug discovery approaches.[1][2] It belongs to the pyrrolopyrimidine class of compounds and exhibits high selectivity for AKT over other closely related kinases, such as protein kinase A (PKA).[1][2] This selectivity is achieved by targeting a single amino acid difference between AKT and PKA.[1][2]

As an ATP-competitive inhibitor, CCT128930 binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1][2] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The inhibition of this pathway ultimately results in decreased cell proliferation, cell cycle arrest at the G1 phase, and induction of apoptosis in cancer cells.[1][3]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and survival. The mechanism of action of CCT128930 is centered on the inhibition of AKT within this pathway.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of CCT128930.

Quantitative Biological Data

The biological activity of CCT128930 has been characterized by various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Cell Line | GI50 (µM) |

| AKT2 | Cell-free | 6[4] | - | - |

| PKA | Cell-free | 168[3] | - | - |

| p70S6K | Cell-free | 120[3] | - | - |

| - | Growth Inhibition | - | U87MG (Glioblastoma) | 6.3[1] |

| - | Growth Inhibition | - | LNCaP (Prostate Cancer) | 0.35[1] |

| - | Growth Inhibition | - | PC3 (Prostate Cancer) | 1.9[1] |

Table 2: In Vivo Pharmacokinetic Parameters in Mice (25 mg/kg dose)

| Route of Administration | Peak Plasma Concentration (Cmax) (µM) | Area Under the Curve (AUC₀₋∞) (µM·h) |

| Intravenous (i.v.) | 6.4[5] | 4.6[5] |

| Intraperitoneal (i.p.) | 1.3[5] | 1.3[5] |

| Oral | 0.43[5] | 0.4[5] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Dosing Schedule | T/C Ratio (%) | Day of Measurement |

| U87MG (Glioblastoma) | 25 mg/kg i.p. | 48[5] | 12 |

| BT474 (Breast Cancer) | 40 mg/kg i.p. | 29[5] | 22 |

Plausible Synthesis of CCT128930 Hydrochloride

While a detailed, publicly available, step-by-step synthesis protocol for CCT128930 hydrochloride is not explicitly documented in a single source, a plausible multi-step synthesis can be proposed based on established synthetic methodologies for structurally related compounds, particularly the synthesis of 4-amino-4-substituted piperidines and the Buchwald-Hartwig amination of pyrrolopyrimidines.

The proposed synthesis involves two main stages: the synthesis of the key intermediate, tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate, and its subsequent coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by deprotection and salt formation.

Synthesis of tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate

This intermediate can be synthesized from 1-boc-4-piperidone (B14923) in a three-step process.

Figure 2: Proposed synthesis workflow for the piperidine (B6355638) intermediate.

Step 1: Wittig Reaction 1-Boc-4-piperidone is reacted with (4-chlorobenzyl)triphenylphosphonium bromide in the presence of a strong base like n-butyllithium (n-BuLi) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) to yield tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate.

Step 2: Epoxidation The resulting alkene is then treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) (DCM) to form the corresponding epoxide, tert-butyl 7-(4-chlorophenyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Epoxide Ring Opening The epoxide is subsequently opened with ammonia in a suitable solvent like methanol (B129727) in a sealed tube at elevated temperature to yield the desired amino-alcohol intermediate, tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate.

Synthesis of CCT128930 and its Hydrochloride Salt

The final steps involve the coupling of the piperidine intermediate with the pyrrolopyrimidine core, followed by deprotection and salt formation.

Figure 3: Proposed final steps for the synthesis of CCT128930 hydrochloride.

Step 4: Buchwald-Hartwig Amination The synthesized piperidine intermediate is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a high-boiling point solvent such as dioxane or toluene.

Step 5: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in 1,4-dioxane, to yield the free base of CCT128930.

Step 6: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The resulting precipitate is then collected by filtration and dried to afford CCT128930 hydrochloride as a solid.

Experimental Protocols for Key Biological Assays

Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to determine the in vitro antiproliferative activity of CCT128930.

Protocol:

-

Cell Plating: Seed cells in 96-well plates at a suitable density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of CCT128930 hydrochloride and a vehicle control (e.g., DMSO). Incubate for 96 hours.

-

Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic acid.

-

Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

References

CCT128930 Hydrochloride: A Technical Guide to its Role in the AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), a central regulator in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in many human cancers, making AKT a compelling target for therapeutic intervention.[2] CCT128930 has demonstrated significant anti-proliferative activity and in vivo antitumor efficacy in various preclinical cancer models.[3] This technical guide provides a comprehensive overview of the mechanism of action of CCT128930, with a focus on its role in the AKT signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental designs.

Core Mechanism of Action: Inhibition of the AKT Signaling Pathway

CCT128930 is a pyrrolopyrimidine compound that functions as an ATP-competitive inhibitor of AKT, exhibiting notable selectivity for the AKT2 isoform.[2][4] Its inhibitory action is achieved by targeting a single amino acid difference (Met282 in AKT) within the kinase domain, which distinguishes it from the closely related PKA kinase.[2][5] By binding to the ATP-binding pocket of AKT, CCT128930 prevents the phosphorylation of downstream substrates, effectively blocking the entire PI3K/AKT/mTOR signaling cascade.[2] This inhibition leads to a reduction in cell survival, proliferation, and growth, and can induce a G1 phase cell cycle arrest, particularly in cancer cells with a hyperactivated PI3K/AKT pathway, such as those with PTEN loss or PIK3CA mutations.[1][6]

The PI3K/AKT/mTOR Signaling Pathway and CCT128930 Intervention

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a multitude of cellular processes. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7] Activated AKT then phosphorylates a wide array of downstream targets to mediate its effects on cell function. CCT128930 acts as a direct inhibitor of AKT, preventing these downstream signaling events.

Quantitative Data

In Vitro Kinase Inhibition

CCT128930 is a potent inhibitor of AKT2, with significant selectivity over other related kinases.

| Kinase | IC50 (nM) |

| AKT2 | 6[4][5][8][9] |

| PKA | 168[5][9][10] |

| p70S6K | 120[5][9][10] |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of CCT128930 have been demonstrated in various cancer cell lines, particularly those with a PTEN-deficient background, which leads to constitutive activation of the AKT pathway.

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| U87MG | Glioblastoma | Deficient | 6.3 ± 2.2[1][5][8] |

| LNCaP | Prostate Cancer | Deficient | 0.35 ± 0.11[1][5][10] |

| PC3 | Prostate Cancer | Deficient | 1.9 ± 0.80[1][5][10] |

Experimental Protocols

Western Blotting for AKT Pathway Analysis

This protocol is designed to assess the phosphorylation status of AKT and its downstream substrates following treatment with CCT128930.

Objective: To determine the effect of CCT128930 on the phosphorylation of AKT and its downstream targets.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of CCT128930 (e.g., 0-40 µM) for a specified duration (e.g., 1, 6, 24 hours).[11] A vehicle control (DMSO) should be included.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β, and other relevant downstream targets overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Proliferation (MTS/MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine the effect of CCT128930 on cell proliferation.

Objective: To assess the anti-proliferative effect of CCT128930.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[12]

-

-

Compound Treatment:

-

MTS/MTT Reagent Addition:

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

-

Data Acquisition:

-

For MTS assays, measure the absorbance at 490 nm.[5] For MTT assays, first solubilize the formazan (B1609692) crystals with a detergent solution and then measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[5]

-

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Objective: To determine the effect of CCT128930 on cell cycle progression.

Methodology:

-

Cell Treatment:

-

Cell Harvesting and Fixation:

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A.[13]

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

-

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines the evaluation of the anti-tumor efficacy of CCT128930 in a mouse model.

Objective: To assess the in vivo anti-tumor activity of CCT128930.

Methodology:

-

Cell Implantation:

-

Tumor Growth and Treatment:

-

Tumor Measurement:

-

Measure tumor volume regularly using calipers.

-

-

Endpoint Analysis:

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT) or histopathological examination.[14]

-

Conclusion

CCT128930 hydrochloride is a well-characterized, potent, and selective inhibitor of AKT that effectively disrupts the PI3K/AKT/mTOR signaling pathway.[1][2] Its demonstrated anti-proliferative and anti-tumor activities, particularly in cancers with activated AKT signaling, underscore its value as a research tool and a potential therapeutic agent.[1][3] The experimental protocols provided in this guide offer a framework for the reproducible investigation of CCT128930 and its effects on the AKT signaling pathway. Further research, including clinical trials, will be crucial to fully elucidate its therapeutic potential in human cancers.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Akt/PKB kinase assay [whitelabs.org]

- 7. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. benchchem.com [benchchem.com]

CCT128930 Hydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular selectivity for the AKT2 isoform. As a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer, AKT is a prime therapeutic target. CCT128930 has demonstrated significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream AKT substrates. Furthermore, emerging evidence indicates that CCT128930 can elicit biological effects, including the induction of DNA damage and autophagy, through mechanisms independent of AKT inhibition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the detailed mechanism of action of CCT128930 hydrochloride, supported by experimental protocols and pathway visualizations.

Chemical Structure and Properties

CCT128930 hydrochloride is the hydrochloride salt of the parent compound CCT128930.

Chemical Name: 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁Cl₂N₅ | [1] |

| Molecular Weight | 378.30 g/mol | [1] |

| CAS Number | 885499-61-6 (free base) | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO up to 50 mM | [2] |

Mechanism of Action: AKT Inhibition

CCT128930 acts as an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream targets. This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth.[1][3] The selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference in the kinase domain.[3][4]

Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Selectivity vs. AKT2 | Reference |

| AKT2 | 6 | - | [2] |

| PKA | 168 | 28-fold | [4][5] |

| p70S6K | 120 | 20-fold | [4][5] |

Cellular Effects of AKT Inhibition

Inhibition of AKT by CCT128930 leads to a cascade of downstream effects, including:

-

Inhibition of Substrate Phosphorylation: CCT128930 effectively inhibits the phosphorylation of direct AKT substrates such as GSK3β (Ser9), PRAS40 (Thr246), and FOXO1/FOXO3a (Thr24/32).[4]

-

Cell Cycle Arrest: By blocking the AKT pathway, CCT128930 induces a G1 phase cell cycle arrest.[3][6] This is mediated by the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27.

-

Induction of Apoptosis: At higher concentrations, CCT128930 can trigger apoptosis, characterized by the activation of caspases.

Signaling Pathway

AKT-Independent Mechanism of Action

Recent studies have revealed that CCT128930 can induce antitumor effects through mechanisms that are independent of its AKT inhibitory function. These off-target effects contribute to its overall efficacy.

-

DNA Damage Response: CCT128930 has been shown to induce DNA damage, characterized by the phosphorylation of H2AX and ATM.

-

Autophagy: The compound can also induce autophagy, a cellular process of self-digestion.

In Vitro and In Vivo Activity

Antiproliferative Activity

CCT128930 exhibits marked antiproliferative activity against various human tumor cell lines, particularly those with a deficient PTEN (phosphatase and tensin homolog) status, which leads to hyperactivation of the AKT pathway.

| Cell Line | Cancer Type | PTEN Status | GI₅₀ (µM) | Reference |

| LNCaP | Prostate Cancer | Deficient | 0.35 | [4] |

| PC3 | Prostate Cancer | Deficient | 1.9 | [4] |

| U87MG | Glioblastoma | Deficient | 6.3 | [4] |

In Vivo Antitumor Efficacy

Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of CCT128930.

| Xenograft Model | Treatment | Outcome | Reference |

| U87MG (Glioblastoma) | 25 mg/kg, i.p. | Marked antitumor effect | [3] |

| BT474 (Breast Cancer) | 40 mg/kg, i.p. | Profound antitumor effect with complete growth arrest | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCT128930.

Western Blot for AKT Pathway Analysis

Objective: To determine the effect of CCT128930 on the phosphorylation of AKT and its downstream substrates.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CCT128930 (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTS) Assay

Objective: To determine the antiproliferative effect of CCT128930.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CCT128930 for 72-96 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CCT128930 on cell cycle distribution.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with CCT128930 (e.g., 3 x GI₅₀ concentration) for various time points (e.g., 0, 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

CCT128930 hydrochloride is a well-characterized, potent, and selective AKT inhibitor with significant preclinical antitumor activity. Its ability to modulate the PI3K/AKT/mTOR pathway, coupled with its AKT-independent effects on DNA damage and autophagy, makes it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols provided in this guide offer a foundation for the continued investigation of CCT128930 and its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CCT128930 induces cell cycle arrest, DNA damage, and autophagy independent of Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

CCT128930 Hydrochloride: A Selective ATP-Competitive Inhibitor of AKT2 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT, with particular efficacy against the AKT2 isoform.[1][2] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] CCT128930's mechanism of action involves competing with ATP for the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[1] This guide provides a comprehensive technical overview of CCT128930 hydrochloride, including its inhibitory activity, detailed experimental protocols, and its impact on cellular signaling pathways. Recent findings also suggest that CCT128930 can induce AKT-independent effects such as DNA damage, autophagy, and apoptosis, broadening its pharmacological profile.[2][3]

Core Mechanism of Action: AKT Inhibition

CCT128930 acts as an ATP-competitive inhibitor of AKT, showing a high degree of selectivity for AKT2.[4][5] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1] By blocking the kinase activity of AKT, CCT128930 leads to the inhibition of phosphorylation of its downstream substrates, resulting in a G1 cell cycle arrest and a marked anti-proliferative effect in numerous tumor cell lines, especially those with a deficient PTEN tumor suppressor.[5][6]

Quantitative Data

The inhibitory and anti-proliferative activities of CCT128930 have been quantified in various biochemical and cell-based assays.

Table 1: Inhibitory Activity of CCT128930

| Target | IC50 (nM) | Notes |

| AKT2 | 6 | Potent and selective inhibition.[3][4] |

| p70S6K | 120 | 20-fold selectivity over p70S6K.[4][7] |

| PKA | 168 | 28-fold selectivity over the closely related PKA kinase.[4][7] This is achieved by targeting Met282 of AKT.[7][8] |

Table 2: Anti-proliferative Activity of CCT128930 (GI50)

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| LNCaP | Prostate Cancer | Deficient | 0.35 ± 0.11 |

| PC3 | Prostate Cancer | Deficient | 1.9 ± 0.80 |

| U87MG | Glioblastoma | Deficient | 6.3 ± 2.2 |

Data from multiple sources.[5][7]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition by CCT128930

Caption: PI3K/AKT signaling pathway showing CCT128930 inhibition of AKT2.

General Workflow for In Vitro Evaluation of CCT128930

Caption: A general workflow for the preclinical evaluation of CCT128930.

Experimental Protocols

Protocol 1: Cell Proliferation (MTS) Assay

This protocol outlines the methodology to determine the effect of CCT128930 on the proliferation of cancer cells using a colorimetric MTS assay.[6]

Materials and Reagents:

-

Selected cancer cell line (e.g., PC3, U87MG)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

CCT128930 (stock solution in DMSO)

-

96-well plates

-

MTS reagent

Procedure:

-

Cell Seeding: Dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells with medium only as a background control. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

-

Compound Treatment: Prepare serial dilutions of CCT128930 in complete growth medium from the DMSO stock. A typical concentration range is 0.1 µM to 50 µM. Prepare a vehicle control with the same final DMSO concentration as the highest CCT128930 concentration.[6]

-

Incubation: Remove the medium from the cells and add 100 µL of the prepared CCT128930 dilutions or vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Protocol 2: Western Blot for AKT Pathway Analysis

This protocol details the procedure to assess the effect of CCT128930 on the phosphorylation of AKT and its downstream substrates.[2][9]

Materials and Reagents:

-

Cancer cells (e.g., U87MG)

-

CCT128930

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates. Treat cells with varying concentrations of CCT128930 (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).[2]

-

Lysis: Wash cells with ice-cold PBS and lyse with buffer containing inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

-

SDS-PAGE and Western Blotting: Normalize samples to the same protein concentration, add Laemmli sample buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[6]

-

Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

-

Detection: Detect the signal using an ECL substrate and image the blot.[2]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for assessing the effect of CCT128930 on cell cycle distribution.[2]

Materials and Reagents:

-

Cancer cells

-

CCT128930

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution with RNase A

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with CCT128930 (e.g., 3 x GI50 concentration) for various time points (e.g., 0, 24, 48 hours).[2]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.[2]

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[2]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in PI staining solution.[2]

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.[2]

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]

In Vivo Efficacy

Preclinical studies in human tumor xenograft models have demonstrated the in vivo efficacy of CCT128930. For instance, in HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts, CCT128930 at 40 mg/kg resulted in complete growth arrest.[3] Similarly, in PTEN-null U87MG human glioblastoma xenografts, a marked antitumor effect was observed.[3][5]

Broader Pharmacological Profile

While CCT128930 is primarily characterized as an AKT inhibitor, emerging evidence suggests it also functions as a TRPM7 channel antagonist.[1][10] TRPM7 is implicated in cancer cell proliferation, and its inhibition may contribute to the anti-tumor effects of CCT128930.[10] This dual activity presents an interesting avenue for further investigation into its complete mechanism of action.

Conclusion

CCT128930 hydrochloride is a well-characterized, potent, and selective inhibitor of AKT2 with demonstrated anti-proliferative and antitumor activities. Its ATP-competitive mechanism of action and its efficacy in PTEN-deficient cancer models make it a valuable tool for preclinical cancer research. The detailed protocols provided in this guide offer a foundation for the reproducible investigation of this compound. Further exploration of its AKT-independent effects, such as TRPM7 inhibition, will continue to refine our understanding of its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CCT128930 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT, with a primary targeting preference for the AKT2 isoform.[1][2] As a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in oncology, AKT represents a key therapeutic target.[3][4] Preclinical investigations reveal that CCT128930 hydrochloride exhibits significant antitumor activity, primarily through the induction of G1 phase cell cycle arrest and inhibition of downstream AKT substrate phosphorylation.[1][3] Emerging evidence also points to AKT-independent mechanisms, including the induction of DNA damage and autophagy, which may broaden its therapeutic utility.[2] This technical guide provides a comprehensive overview of the preclinical data for CCT128930 hydrochloride, presenting key quantitative findings, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

CCT128930 hydrochloride functions as an ATP-competitive inhibitor of AKT, demonstrating notable selectivity for the AKT2 isoform.[1][2] This selectivity is achieved by targeting a single amino acid difference in the kinase domain, specifically Met282 in AKT.[2][5] By competing with ATP for its binding site, CCT128930 prevents the phosphorylation of downstream AKT targets, thereby disrupting the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell survival, proliferation, and growth.[3][4] Consequently, inhibition of this pathway by CCT128930 leads to a G1 phase cell cycle arrest in cancer cells, particularly those harboring a constitutively active PI3K/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[1][3]

Interestingly, at lower concentrations (up to 20 µM in U87MG cells), CCT128930 can paradoxically induce an initial increase in AKT phosphorylation at Ser473, a phenomenon thought to be a feedback mechanism associated with some ATP-competitive AKT inhibitors.[5] However, inhibition of downstream targets is consistently observed at concentrations of 5 µM and higher.[5]

Recent studies have also identified AKT-independent effects of CCT128930, including the induction of DNA damage and autophagy.[2] Furthermore, CCT128930 has been identified as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, which may contribute to its anticancer effects.

Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT/mTOR pathway and the point of inhibition by CCT128930 hydrochloride.

Caption: CCT128930 inhibits AKT, disrupting downstream signaling.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of CCT128930 hydrochloride against AKT and other kinases was determined in cell-free assays.

| Kinase | IC50 (nM) | Assay Type |

| AKT2 | 6 | Cell-free |

| p70S6K | 120 | Cell-free |

| PKA | 168 | Cell-free |

| Data sourced from MedChemExpress and Selleck Chemicals.[2][5] |

In Vitro Cellular Proliferation

The growth inhibitory effects of CCT128930 hydrochloride were evaluated in various human cancer cell lines, particularly those with PTEN deficiency.

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| U87MG | Glioblastoma | Null | 6.3 ± 2.2 |

| LNCaP | Prostate Cancer | Null | 0.35 ± 0.11 |

| PC3 | Prostate Cancer | Null | 1.9 ± 0.80 |

| Data represents the mean ± SD from multiple experiments.[1] |

In Vivo Efficacy in Human Tumor Xenograft Models

CCT128930 hydrochloride demonstrated significant antitumor activity in mouse xenograft models.

| Xenograft Model | Treatment Regimen | Endpoint | Result |

| U87MG (Glioblastoma) | 25 mg/kg, i.p., daily for 5 of 7 days | Tumor Growth Inhibition | 48% T/C ratio on day 12 |

| BT474 (Breast Cancer) | 40 mg/kg, i.p., twice daily for 5 of 7 days | Tumor Growth Inhibition | 29% T/C ratio on day 22 (complete growth arrest) |

| T/C ratio: Treated vs. Control tumor volume.[1] |

Pharmacokinetic Parameters in Mice

Pharmacokinetic properties of CCT128930 hydrochloride were assessed in mice following a single 25 mg/kg dose.

| Route of Administration | Tmax (h) | Cmax (µM) | AUC0-∞ (µM·h) |

| Intravenous (i.v.) | - | 6.4 | 4.6 |

| Intraperitoneal (i.p.) | 0.5 | 1.3 | 1.3 |

| Oral (p.o.) | 1.0 | 0.43 | 0.4 |

| Data obtained from studies in CrTacNCr-Fox1nu mice.[1][2] |

Experimental Protocols

In Vitro Cell Proliferation (SRB Assay)

This protocol outlines the determination of the growth inhibitory effects of CCT128930 hydrochloride using a Sulforhodamine B (SRB) assay.

Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.

Detailed Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density to ensure exponential growth during the assay and allowed to attach for 36 hours.[2]

-

Compound Treatment: Cells are treated with a serial dilution of CCT128930 hydrochloride for 96 hours.

-

Fixation: Adherent cells are fixed by adding cold trichloroacetic acid (TCA).

-

Staining: Cells are stained for 30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.[2]

-

Washing: Unbound dye is removed by washing four times with 1% acetic acid.[2]

-

Solubilization: The protein-bound dye is solubilized with 10 mM unbuffered Tris base.

-

Absorbance Measurement: The optical density is measured at 564 nm using a microplate reader.

-

Data Analysis: The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Western Blotting for AKT Pathway Modulation

This protocol is for assessing the phosphorylation status of AKT and its downstream targets following treatment with CCT128930 hydrochloride.

Detailed Methodology:

-

Cell Treatment and Lysis: Cells are treated with varying concentrations of CCT128930 hydrochloride for the desired time points. Subsequently, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of AKT and downstream targets (e.g., GSK3β, PRAS40). This is followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified to determine the effect of CCT128930 on the phosphorylation status of the target proteins.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes the evaluation of the antitumor efficacy of CCT128930 hydrochloride in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft study.

Detailed Methodology:

-

Cell Implantation: Human tumor cells (e.g., U87MG) are implanted subcutaneously into the flank of immunocompromised mice.[1]

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.

-

Treatment: Once tumors reach a specified size (e.g., ~100 mm³), mice are randomized into treatment and control groups. CCT128930 hydrochloride is administered at the specified dose and schedule (e.g., 25 mg/kg, i.p., daily).[1] The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, 85% saline).[1]

-

Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Toxicology and Safety Pharmacology

A comprehensive preclinical toxicology and safety pharmacology assessment for CCT128930 hydrochloride is not extensively detailed in the publicly available literature. The primary preclinical studies note that the doses used for in vivo efficacy were "well-tolerated," with no significant weight loss observed in the treated animals.[1] However, formal Good Laboratory Practice (GLP) toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicology assessments, are not described in the reviewed literature. For a complete understanding of the safety profile of CCT128930 hydrochloride, these dedicated toxicology studies would be required.

Conclusion

The preclinical data for CCT128930 hydrochloride strongly support its profile as a potent and selective inhibitor of AKT, with significant antitumor activity in models of cancer with a dysregulated PI3K/AKT/mTOR pathway. Its efficacy has been demonstrated both in vitro across various cancer cell lines and in vivo in human tumor xenograft models. The pharmacokinetic profile indicates that therapeutically relevant concentrations can be achieved in tumor tissue. While the initial safety findings from efficacy studies are encouraging, a comprehensive evaluation of the toxicological profile of CCT128930 hydrochloride will be necessary for its further clinical development. The discovery of its activity as a TRPM7 channel antagonist also warrants further investigation to fully understand its complete pharmacological profile. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising therapeutic candidate.

References

- 1. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adgyllifesciences.com [adgyllifesciences.com]

- 5. medchemexpress.com [medchemexpress.com]

CCT128930 Hydrochloride: A Technical Guide for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in GBM, making it a prime target for therapeutic intervention. CCT128930 hydrochloride is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). This technical guide provides a comprehensive overview of CCT128930's mechanism of action, its effects on glioblastoma cells, and detailed protocols for its use in preclinical research. The information presented is intended to support researchers and drug development professionals in leveraging this compound for the investigation of novel therapeutic strategies against glioblastoma.

Introduction to CCT128930 Hydrochloride

CCT128930 is a pyrrolopyrimidine compound that acts as a potent inhibitor of AKT kinases, with selectivity for AKT over the closely related PKA kinase.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition of the AKT signaling cascade leads to anti-proliferative effects and the induction of cell cycle arrest in cancer cells, particularly in tumors with a deficient PTEN (Phosphatase and Tensin homolog) tumor suppressor, a common characteristic of glioblastoma.[1][3]

Mechanism of Action and Signaling Pathway

CCT128930 targets the central node of the PI3K/AKT/mTOR pathway. In glioblastoma, this pathway is often constitutively activated due to mutations in upstream components like PTEN or PIK3CA.[1] By inhibiting AKT, CCT128930 effectively blocks the downstream signaling that promotes cell survival, proliferation, and growth.[1]

Key downstream targets of AKT that are affected by CCT128930 treatment include:

-

GSK3β (Glycogen Synthase Kinase 3 Beta): Inhibition of AKT prevents the phosphorylation and inactivation of GSK3β.[3]

-

PRAS40 (Proline-Rich AKT Substrate 40 kDa): CCT128930 inhibits the phosphorylation of PRAS40.[3]

-

FOXO1 (Forkhead Box Protein O1): The phosphorylation of FOXO1 is blocked by CCT128930.[3]

-

S6RP (S6 Ribosomal Protein): As a downstream effector of the mTOR pathway, the phosphorylation of S6RP is also diminished upon AKT inhibition by CCT128930.[3]

The inhibition of these downstream effectors ultimately leads to a G1 phase cell cycle arrest.[1][3]

Quantitative Data

The following tables summarize the quantitative data for CCT128930 in glioblastoma research.

Table 1: In Vitro Inhibitory Activity

| Parameter | Cell Line | Value | Reference(s) |

| GI50 (Growth Inhibition) | U87MG (PTEN-null glioblastoma) | 6.3 µM | [2][3] |

| IC50 (AKT2 Kinase Inhibition) | Cell-free assay | 6 nM | [2] |

| IC50 (PKA Kinase Inhibition) | Cell-free assay | 168 nM | [2] |

| IC50 (p70S6K Kinase Inhibition) | Cell-free assay | 120 nM | [2] |

Table 2: Effect on Cell Cycle Distribution in U87MG Cells (24-hour treatment)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference(s) |

| DMSO (Control) | 43.6% - 46.4% | ~32.3% | ~16.7% | [2] |

| CCT128930 (1 x GI50; 6.3 µM) | 63.2% | 13.2% | 18.9% | [2] |

| CCT128930 (3 x GI50; 18.9 µM) | 64.8% | - | - | [2] |

Table 3: In Vivo Antitumor Activity in U87MG Xenografts

| Treatment Regimen | Outcome | Reference(s) |

| 25 mg/kg i.p. | Marked antitumor effect | [3] |

| 50 mg/kg i.p. (4 consecutive daily doses) | Inhibition of tumor growth and downstream pharmacodynamic biomarkers | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving CCT128930 are provided below.

Cell Culture

-

Cell Line: U87MG (human glioblastoma, PTEN-null)

-

Culture Medium: Recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination using a PCR-based assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of CCT128930 against target kinases.

-

Materials: Purified recombinant kinases (e.g., AKT2, PKA), peptide substrate, [γ-³³P]ATP, kinase reaction buffer, CCT128930, 96-well filter plates, phosphoric acid, scintillation cocktail, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of CCT128930 in DMSO and then in the kinase reaction buffer.

-

In a 96-well plate, combine the kinase, peptide substrate, and kinase buffer.

-

Add the diluted CCT128930 or DMSO control to the wells.

-

Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at the apparent Km for each kinase.

-

Incubate the reaction mixture for a defined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate to bind the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each CCT128930 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the effect of CCT128930 on the metabolic activity of glioblastoma cells as an indicator of cell viability and proliferation.

-

Materials: U87MG cells, complete growth medium, CCT128930 (stock solution in DMSO), 96-well plates, and MTS or MTT reagent.

-

Procedure:

-

Seed U87MG cells in 96-well plates at a density of approximately 5 x 10⁴ cells/mL and allow them to attach overnight.

-

Prepare serial dilutions of CCT128930 in complete growth medium. Include a vehicle control with the same final concentration of DMSO.

-

Remove the medium from the wells and add the medium containing the appropriate CCT128930 concentration or vehicle control.

-

Incubate the plate for 72-96 hours.

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

-

Western Blot Analysis of AKT Pathway Phosphorylation

This protocol assesses the in-cell activity of CCT128930 by measuring the phosphorylation status of AKT and its downstream substrates.

-

Materials: U87MG cells, CCT128930, lysis buffer, primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β), HRP-conjugated secondary antibody, and chemiluminescent substrate.

-

Procedure:

-

Seed U87MG cells and treat with various concentrations of CCT128930 for the desired time (e.g., 1 hour).

-

Lyse the cells and determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of CCT128930 on cell cycle progression.

-

Materials: U87MG cells, CCT128930, phosphate-buffered saline (PBS), cold 70% ethanol (B145695), and propidium (B1200493) iodide (PI) staining solution (containing RNase A).

-

Procedure:

-

Seed and treat U87MG cells with CCT128930 for the desired duration (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

In Vivo Glioblastoma Xenograft Model

This model is used to evaluate the antitumor efficacy of CCT128930 in a living organism.

-

Animal Model: Immunodeficient mice (e.g., nude mice).

-

Cell Line: U87MG cells.

-

Procedure:

-

Subcutaneously inject approximately 1 x 10⁶ U87MG cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer CCT128930 (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule.

-

Monitor tumor volume and animal weight regularly.

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

-

Conclusion

CCT128930 hydrochloride is a valuable tool for glioblastoma research, offering a potent and selective means to inhibit the frequently activated AKT signaling pathway. Its demonstrated efficacy in vitro and in vivo, particularly in PTEN-deficient models, underscores its potential as a lead compound for the development of targeted therapies for this devastating disease. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic utility of CCT128930 and other AKT inhibitors in the context of glioblastoma.

References

An In-depth Technical Guide on the Anti-proliferative Effects of CCT128930 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] Primarily targeting Akt2, it is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3] CCT128930 demonstrates significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream Akt substrates.[1] Interestingly, emerging evidence reveals that CCT128930 also elicits Akt-independent effects, including the induction of DNA damage and autophagy, broadening its potential therapeutic applications.[1][4][5] This technical guide provides a comprehensive overview of the anti-proliferative effects of CCT128930, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation

The inhibitory activity of CCT128930 has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data for CCT128930's inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of CCT128930

| Target Kinase | IC50 (nM) | Selectivity vs. PKA |

| Akt2 | 6 | 28-fold |

| p70S6K | 120 | - |

| PKA | 168 | - |

| Data sourced from MedchemExpress and Selleck Chemicals.[6][7] |

Table 2: Anti-proliferative Activity (GI50) of CCT128930 in Human Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | GI50 (μM) |

| U87MG | Glioblastoma | Null | 6.3 ± 2.2 |

| LNCaP | Prostate Cancer | Null | 0.35 ± 0.11 |

| PC3 | Prostate Cancer | Null | 1.9 ± 0.80 |

| PC-3M | Prostate Cancer | - | 0.012 |